4-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline moiety fused with a sulfonamide group
Preparation Methods
The synthesis of 4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Fischer indole synthesis . The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride under basic conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The quinoline moiety can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include various quinoline and sulfonamide derivatives.
Scientific Research Applications
4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity . The sulfonamide group can enhance binding affinity and specificity, leading to more effective inhibition of target enzymes .
Comparison with Similar Compounds
Similar compounds include other quinoline and sulfonamide derivatives, such as:
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups, leading to different biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications.
The uniqueness of 4-CHLORO-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)BENZENE-1-SULFONAMIDE lies in its combined quinoline and sulfonamide structure, which provides a unique set of chemical and biological properties .
Properties
Molecular Formula |
C16H15ClN2O3S |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3 |
InChI Key |
VAXWMJDZDMLQFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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